molecular formula C12H14S B8508631 5-Isopropyl-3-methylbenzothiophene

5-Isopropyl-3-methylbenzothiophene

Cat. No. B8508631
M. Wt: 190.31 g/mol
InChI Key: MTRKSXSKYOJDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-3-methylbenzothiophene is a useful research compound. Its molecular formula is C12H14S and its molecular weight is 190.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isopropyl-3-methylbenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-3-methylbenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Isopropyl-3-methylbenzothiophene

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

3-methyl-5-propan-2-yl-1-benzothiophene

InChI

InChI=1S/C12H14S/c1-8(2)10-4-5-12-11(6-10)9(3)7-13-12/h4-8H,1-3H3

InChI Key

MTRKSXSKYOJDCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-isopropyl-thiophenol (5.0 g, 32.8 mmol), chloroacetone (7.0 mL, 88 mmol) and K2CO3 (6.4 g, 46.3 mmol) in acetone (100 mL) was refluxed over night. More K2CO3 (2 g, 14.5 mmol) and chloroacetone (3.5 mL, 43 mmol) were added and the reaction mixture was heated for another 5 h. The reaction mixture was filtered and the solvent was evaporated. The crude product was mixed with polyphosphoric acid (15 g) and chlorobenzene (100 mL) and the reaction mixture was heated at reflux for 5 h. (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). The reaction mixture was diluted with CH2Cl2 and washed with water. The combined organic phases were dried and the solvent was evaporated. The crude product was purified on silica using heptane as eluent, giving 4.2 g of the title compound as a colourless oil (67% over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 1.37 (d, 6 H) 2.47 (d, 3 H) 3.02-3.16 (m, 1 H) 7.08 (s, 1 H) 7.27-7.30 (m, 1 H) 7.58 (d, 1 H) 7.80 (d, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Yield
67%

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